3-Methylcyclohexanone

Catalog No.
S8055466
CAS No.
625-96-7
M.F
C7H12O
M. Wt
112.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylcyclohexanone

CAS Number

625-96-7

Product Name

3-Methylcyclohexanone

IUPAC Name

3-methylcyclohexan-1-one

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

InChI

InChI=1S/C7H12O/c1-6-3-2-4-7(8)5-6/h6H,2-5H2,1H3

InChI Key

UJBOOUHRTQVGRU-UHFFFAOYSA-N

SMILES

CC1CCCC(=O)C1

solubility

insoluble in water; soluble in oils
Miscible at room temperature (in ethanol)

Canonical SMILES

CC1CCCC(=O)C1

3-methylcyclohexanone is a natural product found in Pycnanthemum floridanum, Polygala senega, and other organisms with data available.

3-Methylcyclohexanone is a cyclic ketone with the molecular formula C7H12OC_7H_{12}O and a molecular weight of approximately 112.17 g/mol. It is one of the three isomers of methylcyclohexanone, specifically characterized by the methyl group located at the third position on the cyclohexanone ring. The compound appears as a colorless to light yellow liquid with a boiling point of about 170 °C and a melting point of -73.5 °C. Its density is approximately 0.920 g/cm³, and it is insoluble in water but soluble in organic solvents like ether and alcohol .

3-Methylcyclohexanone is a flammable liquid with a moderate flash point. It is considered a mild skin irritant and may cause respiratory irritation upon inhalation. Always handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area according to recommended safety protocols.

Please Note:

  • The information on the mechanism of action is limited and requires further research.
  • Safety data should be used for informational purposes only and does not constitute a full safety assessment. Always consult the Safety Data Sheet (SDS) for specific handling procedures.

3-Methylcyclohexanone participates in various organic reactions due to its functional groups. Notable reactions include:

  • Aldol Condensation: This reaction involves the condensation of two molecules of 3-methylcyclohexanone to form β-hydroxy ketones, which can further dehydrate to yield enones .
  • Knoevenagel Reaction: A carbonyl condensation reaction where 3-methylcyclohexanone reacts with an ester or aldehyde to produce α,β-unsaturated products .
  • Reduction Reactions: The ketone can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

3-Methylcyclohexanone can be synthesized through several methods:

  • Oxidation of Methylcyclohexane: This method involves the oxidation of methylcyclohexane using oxidizing agents like potassium permanganate or chromium trioxide.
  • Partial Hydrogenation of Cresols: The hydrogenation of cresol derivatives can yield 3-methylcyclohexanone as a product .
  • Aldol Reaction: Starting from simpler aldehydes or ketones, an aldol reaction followed by dehydration can lead to the formation of 3-methylcyclohexanone.

3-Methylcyclohexanone finds applications across various industries:

  • Solvent: It is used as a solvent in paint thinners and coatings due to its ability to dissolve various organic compounds.
  • Intermediate in Organic Synthesis: The compound serves as a building block for synthesizing more complex organic molecules, especially in pharmaceutical chemistry.
  • Fragrance Industry: Its pleasant odor makes it suitable for use in perfumes and flavorings.

Interaction studies involving 3-methylcyclohexanone have focused on its conformational behavior and solvation effects. Research has shown how solvent polarity affects its optical activity and conformer populations, indicating that different solvents can stabilize different conformers of the molecule . Additionally, computational studies have been employed to analyze its dipole moment variations across different environments.

3-Methylcyclohexanone belongs to a group of compounds known as methylcyclohexanones, which includes:

Compound NameStructureCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/cm³)
2-Methylcyclohexanone![Structure](https://example165.1-13.90.925
3-Methylcyclohexanone![Structure](https 591-24-2170.0-73.50.920
4-Methylcyclohexanone![Structure](https 589-92-4171.3-40.60.916

Uniqueness

While all three isomers share similar physical properties, their unique positioning of the methyl group leads to variations in reactivity and biological activity. For example, the chiral nature of both the 2- and 3-isomers allows for different stereochemical outcomes in reactions, making them valuable in asymmetric synthesis.

Physical Description

Clear colorless to very faintly yellow liquid; [Acros Organics MSDS]
Liquid
Colourless liquid; camphoraceous odou

XLogP3

1.4

Hydrogen Bond Acceptor Count

1

Exact Mass

112.088815002 g/mol

Monoisotopic Mass

112.088815002 g/mol

Heavy Atom Count

8

Density

0.914-0.919

Melting Point

-73.5 °C

UNII

255L4HTY2B

Vapor Pressure

1.5 [mmHg]

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Cyclohexanone, 3-methyl-: ACTIVE

Dates

Last modified: 11-23-2023
Kamata et al. Efficient stereo- and regioselective hydroxylation of alkanes catalysed by a bulky polyoxometalate. Nature Chemistry, doi: 10.1038/nchem.648, published online 2 May 2010 http://www.nature.com/nchem
Hossain et al. Photocatalytic alpha-arylation of cyclic ketones. Nature Synthesis, DOI: 10.1038/s41557-021-00021-0, published online 3 February 2022

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